molecular formula C13H12FNO2 B1612429 2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid CAS No. 393509-22-3

2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

Cat. No.: B1612429
CAS No.: 393509-22-3
M. Wt: 233.24 g/mol
InChI Key: IDOLDTCRCJMHBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C13H12FNO2 and its molecular weight is 233.24 g/mol. The purity is usually 95%.
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Properties

CAS No.

393509-22-3

Molecular Formula

C13H12FNO2

Molecular Weight

233.24 g/mol

IUPAC Name

2-(7-fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid

InChI

InChI=1S/C13H12FNO2/c14-8-2-4-11-10(6-8)9-3-1-7(5-12(16)17)13(9)15-11/h2,4,6-7,15H,1,3,5H2,(H,16,17)

InChI Key

IDOLDTCRCJMHBH-UHFFFAOYSA-N

SMILES

C1CC2=C(C1CC(=O)O)NC3=C2C=C(C=C3)F

Canonical SMILES

C1CC2=C(C1CC(=O)O)NC3=C2C=C(C=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1.24 g of the ester from Step 1 in 14 mL of tetrahydrofuran (THF) at room temperature, 7 mL of MeOH followed by 7 mL of 2N NaOH were added. After 2.5 h, the reaction mixture was poured into a separatory funnel containing ethyl acetate (EtOAc)/1N HCl. The phases were separated and the acidic phase was extracted twice with EtOAc. The organic layers were combined, washed with brine, dried over anhydrous Na2SO4 and evaporated to dryness to yield 1.08 g of a crude and unstable waxy brown oil that was used as such in the next step (>90% purity).
Name
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
14 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a solution of 1.24 g of the ester from Step 1 in 14 mL of tetrahydrofuran (THF) at room temperature, 7 mL of MeOH followed by 7 mL of 2N NaOH were added. After 2.5 h, the reaction mixture was poured into a separatory funnel containing ethyl acetaqte (EtOAc)/1N HCl. The phases were separated and the acidic phase was extracted twice with EtOAc. The organic layers were combined, washed with brine, dried over anhydrous Na2SO4 and evaporated to dryness to yield 1.08 g of a crude and unstable waxy brown oil that was used as such in the next step (>90% purity).
Name
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
reactant
Reaction Step Three

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